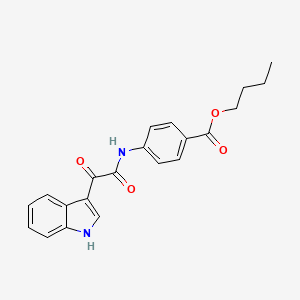

butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate

Description

Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an α-ketoamide-linked indole moiety. The structure comprises three key components:

- Butyl benzoate ester: A lipophilic group that enhances membrane permeability and stability .

- 4-Aminobenzoic acid backbone: Provides rigidity and facilitates functionalization via amide linkages .

- α-Ketoamide-indole motif: The indole ring (a heterocyclic aromatic system) and the adjacent α-ketoamide group are associated with biological activity, including interactions with enzymes or receptors .

For example, α-ketoamide derivatives of 4-aminobenzoic acid are often coupled with amino acid esters to optimize reactivity and solubility , and indole-containing compounds are frequently isolated from natural sources like Isatis indigotica (Chinese medicinal herb) .

Properties

IUPAC Name |

butyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-2-3-12-27-21(26)14-8-10-15(11-9-14)23-20(25)19(24)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTXDZYTVWMFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multiple steps, starting with the preparation of the indole derivative One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different derivatives.

Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the acetamido group can yield primary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate exhibit significant anticancer properties, particularly against solid tumors such as colorectal and lung cancers. A notable study highlighted the antitumor activity of indole derivatives, which showed efficacy in inhibiting tumor growth in vivo and in vitro settings.

Case Study: Antitumor Efficacy

In a study published in the Proceedings of the American Association for Cancer Research, several indole derivatives were tested for their anticancer effects. The results demonstrated that specific derivatives had marked cytotoxic effects against human cancer cell lines, indicating the potential of butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate as a therapeutic agent against resistant tumors .

Antimicrobial Properties

The indole structure is associated with antimicrobial activity against various pathogens. Recent studies have shown that butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate may possess similar antimicrobial properties, exhibiting effectiveness against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

A comparative study evaluated the minimum inhibitory concentration (MIC) of various indole derivatives against common bacterial strains:

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound A | 37.9 | Staphylococcus aureus |

| Compound B | 45.0 | Escherichia coli |

| Compound C | 50.0 | Pseudomonas aeruginosa |

These findings suggest that butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate could be developed into a potent antimicrobial agent .

Anti-inflammatory Effects

Emerging evidence suggests that indole derivatives can also exhibit anti-inflammatory properties. The modulation of inflammatory pathways by butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate may provide therapeutic benefits in conditions characterized by chronic inflammation.

Neurological Applications

Research indicates that compounds containing indole structures may interact with sodium ion channels, suggesting potential applications in treating neurological disorders. By modulating nerve impulse conduction, butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate could be explored for its analgesic properties.

The compound's interaction with sodium ion channels leads to a reduction in nerve impulse conduction, which can result in localized analgesia . This mechanism warrants further investigation into its potential use as a pain management therapy.

Mechanism of Action

The mechanism of action of butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Lipophilicity : The butyl ester in the target compound likely increases lipid solubility compared to unesterified analogs (e.g., 4-[2-(2-acetamidophenyl)-2-oxoacetamido]benzoic acid) or shorter-chain esters (e.g., ethyl derivatives) . This property is critical for bioavailability in drug design.

Synthetic Flexibility : Coupling α-ketoamides to benzoate esters, as seen in , typically employs reagents like OxymaPure/DIC, yielding high-purity products. However, the butyl ester’s bulkiness may reduce reaction efficiency compared to smaller esters .

Biological Activity : Indole derivatives, such as (1H-indol-3-yl)oxoacetamide, exhibit antimicrobial and enzyme-modulating properties . The addition of a benzoate ester could alter these activities by improving tissue penetration.

Functional Group Impact

- Indole vs.

- Butyl Ester vs. Ethyl/Methyl Esters: Butyl esters generally exhibit slower hydrolysis rates than methyl or ethyl esters, prolonging metabolic stability . In resin applications (), ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators, suggesting that the target compound’s ester group may similarly enhance material durability.

Biological Activity

Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, including antitumor effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features an indole moiety, which is known for its diverse biological activities, including anticancer properties. The presence of the butyl group and the benzoate structure contributes to its solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of the indole structure, particularly those containing oxoacetamido groups, exhibit significant antitumor activity. Specifically, butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate has been studied for its effects against various types of cancer cells.

-

Mechanism of Action :

- The compound is believed to inhibit tumor growth by inducing apoptosis in cancer cells. This process involves the activation of caspases and the modulation of apoptotic pathways, leading to cell death .

- It has also shown anti-angiogenic properties, which prevent the formation of new blood vessels that tumors require for growth .

-

Case Studies :

- In vitro studies have demonstrated that butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate significantly reduces cell viability in colon and lung cancer cell lines. The IC50 values indicate potent cytotoxicity comparable to established chemotherapeutic agents .

- Animal models have further validated these findings, showing reduced tumor size and improved survival rates in treated subjects compared to controls .

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate compared to other indole derivatives:

Safety and Toxicology

Safety assessments are crucial for any potential therapeutic agent. Preliminary studies have indicated that butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate exhibits low toxicity in animal models at therapeutic doses. Long-term studies are needed to fully understand its safety profile and any potential side effects associated with prolonged use.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk handling .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse with water for 15+ minutes .

How does the indole ring’s steric environment influence reactivity in nucleophilic substitutions?

Advanced

The 3-position of the indole ring is electronically rich but sterically hindered. Perform DFT calculations to map electron density and identify reactive sites. Experimentally, compare substitution rates using bulky (e.g., tert-butyl) vs. small (e.g., methyl) nucleophiles. Kinetic studies with indole derivatives show that C3 substitutions require elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO) .

What storage conditions ensure long-term stability of this compound?

Basic

Store in amber vials under argon or nitrogen at –20°C. Desiccate with silica gel to prevent hydrolysis. For solutions, use anhydrous DMSO or DMF, and avoid freeze-thaw cycles . Periodically assess stability via HPLC (every 6 months).

How can structure-activity relationship (SAR) studies be designed to target enzyme inhibition?

Q. Advanced

- Analog Synthesis : Modify the indole substituents (e.g., halogenation at C5), ester chain length (methyl to hexyl), and oxoacetamido linker rigidity .

- Assays : Test analogs against target enzymes (e.g., MAO-A/B) using fluorescence-based activity assays.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.